molecular formula C27H28ClFN2O5 B12498552 5-({3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid

5-({3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid

Cat. No.: B12498552
M. Wt: 515.0 g/mol
InChI Key: HQKLLKIOGKDJMG-UHFFFAOYSA-N
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Description

5-[({3-CHLORO-5-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a variety of functional groups such as chloro, ethoxy, fluorophenyl, methoxy, amino, morpholinyl, and benzoic acid moieties

Preparation Methods

The synthesis of 5-[({3-CHLORO-5-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID typically involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route may include:

    Formation of the core structure: This step involves the construction of the benzoic acid core, often through a series of condensation and cyclization reactions.

    Introduction of functional groups: Functional groups such as chloro, ethoxy, and fluorophenyl are introduced through substitution reactions, often using reagents like chlorinating agents, ethylating agents, and fluorinating agents.

    Amino and morpholinyl group addition: The amino group is typically introduced through amination reactions, while the morpholinyl group is added via nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often through the use of catalysts and more efficient reaction conditions.

Chemical Reactions Analysis

5-[({3-CHLORO-5-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents include halogenating agents, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[({3-CHLORO-5-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-[({3-CHLORO-5-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-[({3-CHLORO-5-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID can be compared with other similar compounds, such as:

    4-[(4-FLUOROPHENYL)METHOXY]BENZOIC ACID: This compound shares the fluorophenyl and benzoic acid moieties but lacks the chloro, ethoxy, amino, and morpholinyl groups.

    3-CHLORO-5-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]ANILINE: This compound contains the chloro, ethoxy, and fluorophenyl groups but lacks the benzoic acid and morpholinyl moieties.

The uniqueness of 5-[({3-CHLORO-5-ETHOXY-4-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)AMINO]-2-(MORPHOLIN-4-YL)BENZOIC ACID lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C27H28ClFN2O5

Molecular Weight

515.0 g/mol

IUPAC Name

5-[[3-chloro-5-ethoxy-4-[(4-fluorophenyl)methoxy]phenyl]methylamino]-2-morpholin-4-ylbenzoic acid

InChI

InChI=1S/C27H28ClFN2O5/c1-2-35-25-14-19(13-23(28)26(25)36-17-18-3-5-20(29)6-4-18)16-30-21-7-8-24(22(15-21)27(32)33)31-9-11-34-12-10-31/h3-8,13-15,30H,2,9-12,16-17H2,1H3,(H,32,33)

InChI Key

HQKLLKIOGKDJMG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC(=C(C=C2)N3CCOCC3)C(=O)O)Cl)OCC4=CC=C(C=C4)F

Origin of Product

United States

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